molecular formula C29H24F2N4O2 B2368466 (Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide CAS No. 1020186-28-0

(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2368466
CAS No.: 1020186-28-0
M. Wt: 498.534
InChI Key: JMKTXHWATVDHEI-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antimicrobial properties .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research on enaminones, structurally related to the specified compound, highlights their utility as precursors for the synthesis of substituted pyrazoles with significant antitumor and antimicrobial effects. These compounds have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment (S. Riyadh, 2011). This indicates a promising pathway for developing new therapeutic agents leveraging the unique chemical framework of such enaminones.

Advanced Material Development

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, and their applications in creating materials with excellent thermal stability and solubility profiles, have been explored. These materials exhibit high glass transition temperatures and are capable of forming transparent, flexible, and tough films, suggesting their potential use in various industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Antiviral Applications

One study described the identification of a compound structurally similar to the one , which was found to inhibit Zika virus replication. This inhibition occurs through the prevention of NS4A-mediated formation of the virus's replication compartments, underscoring the potential for developing antiviral treatments based on such chemical frameworks (L. Riva et al., 2021).

Electrochromic and Electrofluorescent Properties

Research on polyamides incorporating bis(diphenylamino)-fluorene units has unveiled materials with dual-switching electrochromic and electrofluorescent properties. These materials demonstrate excellent solubility, thermal stability, and reversible color change capabilities, offering avenues for the development of smart windows, displays, and other advanced optical devices (Ningwei Sun et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Some pyrazole derivatives have been found to inhibit the growth of certain bacteria , but without specific studies on this compound, it’s hard to determine its mechanism of action.

Properties

IUPAC Name

(Z)-3-[3-(4-butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F2N4O2/c1-2-3-15-37-27-14-9-20(17-26(27)31)28-22(19-35(34-28)25-7-5-4-6-8-25)16-21(18-32)29(36)33-24-12-10-23(30)11-13-24/h4-14,16-17,19H,2-3,15H2,1H3,(H,33,36)/b21-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKTXHWATVDHEI-PGMHBOJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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